molecular formula C9H11Cl2N B1590684 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 61563-33-5

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1590684
CAS RN: 61563-33-5
M. Wt: 204.09 g/mol
InChI Key: PYSJYEZRPVRRLV-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as 8-CIQ, is a chemical compound that is used in a variety of scientific research applications. 8-CIQ is an important building block in the synthesis of a variety of compounds, and it is also used as a research tool in the study of biochemistry and physiology. This article will provide an overview of 8-CIQ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolines are a large group of natural products and therapeutic lead compounds . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .

The specific scientific field is Medicinal Chemistry . The application of THIQ analogs involves their use as potential therapeutic agents against various infective pathogens and neurodegenerative disorders . The methods of application or experimental procedures would involve synthesizing the THIQ analogs and testing their biological activity . The results or outcomes obtained would be the discovery of novel THIQ analogs with potent biological activity .

  • Biological Activities : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them potential therapeutic agents in the field of medicinal chemistry .

  • Structural-Activity Relationship (SAR) Studies : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied . This helps in understanding how changes in the structure of these compounds can affect their biological activity .

  • Synthetic Strategies : Commonly used synthetic strategies for constructing the core scaffold of THIQ analogs have been discussed . This helps in the development of novel THIQ analogs with potent biological activity .

  • C(1)-Functionalization : Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been studied . This involves isomerization of iminium intermediate (exo/endo isomerization) .

  • Pharmaceutical Industry : THIQ analogs are used in the pharmaceutical industry for the development of new drugs . They are used in the synthesis of various therapeutic agents due to their diverse biological activities .

  • Chemical Research : THIQ analogs are used in chemical research, particularly in the study of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . This involves isomerization of iminium intermediate (exo/endo isomerization) .

properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJYEZRPVRRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503767
Record name 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

61563-33-5
Record name 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.0 g. of 8-chloroisoquinoline hydrochloride in 100 ml. of methanol was hydrogenated at atmospheric pressure over 0.5 g. of platinum dioxide as in Example 9. The mixture was filtered and concentrated to small volume. Ether was added, the mixture was filtered, and the solid recrystallized from ethanol to give 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, m.p. 236°-238.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Hargitai, T Nagy, J Halász, G Koványi-Lax, G Németh… - Tetrahedron, 2018 - Elsevier
Two procedures for the synthesis of barely accessible 8-chloro-3,4-dihydroisoquinoline were investigated. The first approach is based on a directed ortho-lithiation of N-pivaloyl meta-…
Number of citations: 7 www.sciencedirect.com

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